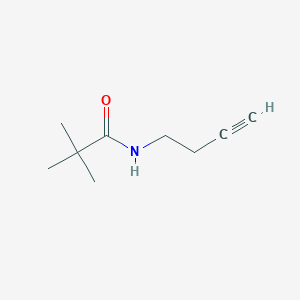
N-(but-3-yn-1-yl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-(but-3-yn-1-yl)-2,2-dimethylpropanamide, also known as N-butyl-2,2-dimethylpropionamide, is a synthetic compound commonly used in laboratory experiments. It is a colorless, odorless and non-toxic compound with a molecular weight of 142.23 g/mol. This compound is insoluble in water, but soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). N-butyl-2,2-dimethylpropionamide has been widely used in a variety of scientific research applications due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the polymerization of vinyl monomers, and as a catalyst for the synthesis of polymers. It has also been used as a model compound for studying the structure-activity relationships of drug molecules. In addition, it has been used to study the physical and chemical properties of various organic compounds.
Wirkmechanismus
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It is believed to act as a solvent and a reactant in laboratory experiments. It is also believed to act as a stabilizing agent in certain reactions.
Biochemical and Physiological Effects
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has several advantages for laboratory experiments. It is a non-toxic compound with a low boiling point and high solubility in common organic solvents. It is also a relatively inexpensive compound and is readily available. However, it is not very stable in air and is sensitive to light and heat.
Zukünftige Richtungen
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a versatile compound that has many potential applications in the laboratory. Future research should focus on exploring new synthesis methods and investigating the properties of the compound in different solvents. Additionally, further research should be conducted to determine if the compound has any potential applications in the medical field. Finally, research should be conducted to investigate the potential toxicity of the compound and its potential interactions with biological systems.
Eigenschaften
IUPAC Name |
N-but-3-ynyl-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-5-6-7-10-8(11)9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVXYZXSMZNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)

![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)
![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)